molecular formula C5H6N2O4S B2752113 5-Sulfamoyl-1H-pyrrole-2-carboxylic acid CAS No. 1503152-57-5

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2752113
CAS RN: 1503152-57-5
M. Wt: 190.17
InChI Key: YFFKRVLUNYWJAX-UHFFFAOYSA-N
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Description

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 1503152-57-5 . It has a molecular weight of 190.18 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)(H2,6,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis and Characterization of Novel Nano Organo Solid Acids : Novel, mild, and biological-based nano organocatalysts with urea moiety, such as 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, were designed, synthesized, and characterized. These catalysts were used in the synthesis of various compounds, including coumarin-3-carboxylic acid and cinnamic acid derivatives, under mild and solvent-free conditions, indicating their potential industrial applications (Zolfigol et al., 2015).

Ligand for Cu-catalyzed Reactions

Pyrrole-2-carboxylic Acid as a Ligand : Pyrrole 2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, demonstrating the versatility of pyrrole derivatives in facilitating chemical reactions (Altman et al., 2008).

Antibacterial Activity

Synthesis and Biological Activity of Carbapenems : Research on (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acids, including derivatives with sulfamoyl groups, showed potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This highlights the therapeutic potential of 5-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives in combating bacterial infections (Iso et al., 1996).

Environmental Degradation and Detection

Microbial Degradation of Polyfluoroalkyl Chemicals : A review of microbial degradation of polyfluoroalkyl chemicals, including those related to perfluoroalkyl acid (PFAA) precursors, emphasizes the environmental persistence and potential hazards of these compounds. The study outlines the need for more research to understand the environmental fate and degradation pathways of such chemicals (Liu & Mejia Avendaño, 2013).

Safety and Hazards

For safety information and potential hazards associated with 5-Sulfamoyl-1H-pyrrole-2-carboxylic acid, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-sulfamoyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKRVLUNYWJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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